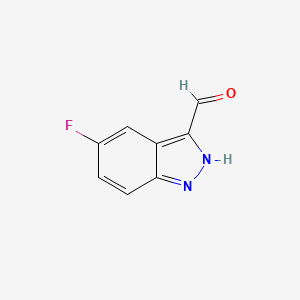

5-Fluoro-1H-indazole-3-carbaldehyde

Vue d'ensemble

Description

5-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another approach involves the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or DIBAL .

Industrial Production Methods

Industrial production methods for 5-Fluoro-1H-indazole-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include 5-Fluoro-1H-indazole-3-carboxylic acid (from oxidation), 5-Fluoro-1H-indazole-3-methanol (from reduction), and various substituted indazole derivatives (from substitution reactions).

Applications De Recherche Scientifique

Medicinal Chemistry

5-Fluoro-1H-indazole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various bioactive compounds. Its aldehyde functionality allows for further derivatization, leading to the development of new pharmaceuticals targeting multiple pathways.

Antitumor Activity

Research has shown that derivatives of indazole, including this compound, exhibit significant antitumor properties. For instance, studies have demonstrated that compounds derived from this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: K562 Cell Line

A study focused on the K562 cell line (a model for chronic myeloid leukemia) revealed that derivatives of this compound exhibited an IC50 value of approximately 5.15 µM. The mechanism involved modulation of Bcl-2 and Bax protein expression, leading to cell cycle arrest in the G0/G1 phase .

The compound has been investigated for its potential as a pharmacophore in drug discovery, particularly in designing kinase inhibitors and other therapeutic agents. The presence of fluorine enhances binding affinity and selectivity towards specific molecular targets.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at position 5; aldehyde at position 3 | Antitumor activity; kinase inhibition |

| 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde | Bromine at position 6; fluorine at position 5 | Enhanced reactivity; diverse applications |

| 6-Chloro-1H-indazole-3-carbaldehyde | Chlorine instead of bromine | Varies in reactivity compared to fluorinated derivatives |

This table illustrates how variations in halogen substitution influence the chemical properties and biological activities of indazole derivatives.

Mécanisme D'action

The mechanism of action of 5-Fluoro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-carbaldehyde: A non-fluorinated analog that serves as a precursor for various biologically active molecules.

5-Bromo-1H-indole-3-carbaldehyde: A brominated analog with similar chemical properties but different biological activities.

5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity.

Uniqueness

5-Fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group allows for further functionalization and interaction with biological targets.

Activité Biologique

5-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound interacts with various biological targets, primarily through its ability to bind to enzymes and receptors. The presence of the aldehyde functional group allows for covalent interactions with nucleophilic residues in proteins, which can lead to modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases that are crucial for cell signaling and proliferation.

- Receptor Interaction : It exhibits high affinity for multiple receptors, influencing various signaling pathways associated with cancer and inflammation.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation. For instance:

| Cell Line | IC50 (nM) |

|---|---|

| A375 (Melanoma) | 25.3 ± 4.6 |

| SNU16 (Gastric) | 77.4 ± 6.2 |

| KG1 (Leukemia) | 69.1 ± 19.8 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Candida albicans | 40 |

The mechanism of action involves disruption of protein synthesis and inhibition of biofilm formation, which is critical in treating resistant strains such as MRSA .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for drug development:

- Lipophilicity : The compound exhibits a logP value of approximately 0.52 (iLOGP), suggesting good membrane permeability.

- Stability : Its stability under physiological conditions is critical for maintaining efficacy during therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery:

- Kinase Inhibition : A study demonstrated that derivatives of this compound could selectively inhibit Aurora kinases, which are implicated in tumorigenesis .

- Combination Therapies : Research has suggested that combining this compound with existing chemotherapeutics may enhance therapeutic outcomes in resistant cancer types .

- Biofilm Inhibition : A recent investigation found that this compound significantly reduces biofilm formation in bacterial cultures, indicating its potential use in treating chronic infections .

Propriétés

IUPAC Name |

5-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNWTAOWXACOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622092 | |

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485841-48-3 | |

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.